molecular formula C7H11N5O2S B12919257 N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine CAS No. 52222-39-6

N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B12919257
CAS No.: 52222-39-6
M. Wt: 229.26 g/mol
InChI Key: RPANTQRESIUERD-UHFFFAOYSA-N
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Description

N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C8H12N4O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of methylsulfanyl and dimethylamine groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Safety measures are crucial due to the handling of reactive intermediates and the potential hazards associated with nitration reactions.

Chemical Reactions Analysis

Types of Reactions

N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as tin(II) chloride (SnCl~2~) or iron (Fe) in the presence of hydrochloric acid (HCl) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce corresponding amines.

Scientific Research Applications

N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N4,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-pyrimidine-4,6-diamine
  • N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitroso-pyrimidine-4,6-diamine
  • N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-aminopyrimidine-4,6-diamine

Uniqueness

N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of both nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

52222-39-6

Molecular Formula

C7H11N5O2S

Molecular Weight

229.26 g/mol

IUPAC Name

4-N,4-N-dimethyl-2-methylsulfanyl-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C7H11N5O2S/c1-11(2)6-4(12(13)14)5(8)9-7(10-6)15-3/h1-3H3,(H2,8,9,10)

InChI Key

RPANTQRESIUERD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=C1[N+](=O)[O-])N)SC

Origin of Product

United States

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